D-Glutamine methyl ester hydrochloride D-Glutamine methyl ester hydrochloride D-Glutamine Methyl Ester is labelled D-Glutamine. D-Glutamine is an unnatural isomer of L-Glutamine that is present in human plasma an is a source of liberated ammonia. D-Glutamine can be synthesized by enzymatic means or can be found in cheeses, wine and vinegars as well. It is often used to determine the activity of Glutamine synthetase, an enzyme that is commonly found in the mammalian liver and brain that controls the use of nitrogen in cells.

Brand Name: Vulcanchem
CAS No.: 74817-54-2
VCID: VC21202405
InChI: InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m1./s1
SMILES: COC(=O)C(CCC(=O)N)N.Cl
Molecular Formula: C6H13ClN2O3
Molecular Weight: 196.63 g/mol

D-Glutamine methyl ester hydrochloride

CAS No.: 74817-54-2

Cat. No.: VC21202405

Molecular Formula: C6H13ClN2O3

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

D-Glutamine methyl ester hydrochloride - 74817-54-2

Specification

CAS No. 74817-54-2
Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
IUPAC Name methyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride
Standard InChI InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m1./s1
Standard InChI Key HGYBXODOMJPMNO-PGMHMLKASA-N
Isomeric SMILES COC(=O)[C@@H](CCC(=O)N)N.Cl
SMILES COC(=O)C(CCC(=O)N)N.Cl
Canonical SMILES COC(=O)C(CCC(=O)N)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

D-Glutamine methyl ester hydrochloride is an amino acid derivative with the CAS registry number 74817-54-2. It is the hydrochloride salt of D-glutamine methyl ester, which contains a methyl esterified carboxyl group of the amino acid D-glutamine .

Chemical Structure and Properties

The compound has a molecular formula of C6H13ClN2O3 with a calculated molecular weight of 196.63 g/mol . Its chemical structure consists of a D-glutamine backbone with a methyl ester group attached to the α-carboxyl group, forming a hydrochloride salt. The IUPAC name is (R)-methyl 2,5-diamino-5-oxopentanoate hydrochloride .

Structural Representations

Several nomenclature systems are used to describe this compound:

Table 1: Structural Identifiers for D-Glutamine Methyl Ester Hydrochloride

Identifier TypeRepresentation
IUPAC Name(R)-methyl 2,5-diamino-5-oxopentanoate hydrochloride
Alternate NamesD-Glutamine methyl ester hydrochloride; Methyl D-glutaminate hydrochloride
SMILESCOC(=O)C@@HN.Cl
InChIKeyNot explicitly provided in sources

The compound features a chiral center with R-configuration (D-enantiomer), distinguishing it from its L-enantiomer counterpart .

Synthesis Methods

General Esterification Approaches

The synthesis of amino acid methyl ester hydrochlorides, including D-Glutamine methyl ester hydrochloride, typically involves the esterification of the corresponding amino acid with methanol under acidic conditions. Several methods have been reported for this type of transformation .

Trimethylchlorosilane-Mediated Esterification

A convenient synthesis method for amino acid methyl esters uses trimethylchlorosilane (TMSCl) as a catalyst. This approach allows for the room temperature reaction of amino acids with methanol, yielding the corresponding methyl ester hydrochlorides in good to excellent yields . This method is compatible with various amino acids, including those with side-chain functionalities like glutamine.

Table 2: Typical Reaction Conditions for TMSCl-Mediated Esterification

ParameterCondition
ReagentsAmino acid, Methanol, Trimethylchlorosilane
TemperatureRoom temperature
Reaction Time12-24 hours
WorkupConcentration on rotary evaporator
Product FormCrystalline solid (hydrochloride salt)

The general procedure involves:

  • Addition of TMSCl to the amino acid

  • Addition of methanol and stirring at room temperature

  • Monitoring by TLC until completion

  • Concentration to obtain the product amino acid ester hydrochloride

Alternative Synthesis Approaches

Alternative methods for synthesizing amino acid methyl esters include:

  • Thionyl chloride/methanol system (requires strict temperature control between -5 to 0°C)

  • Continuous passage of HCl gas through a refluxing mixture of the amino acid in methanol

  • H2SO4-catalyzed esterification in methanol (similar to approaches used for L-glutamic acid esters)

The TMSCl/methanol system is considered more operationally convenient compared to these alternatives .

Applications

Peptide Synthesis

The primary application of D-Glutamine methyl ester hydrochloride is in peptide synthesis, where it serves as a protected building block for incorporating D-glutamine residues into peptides . The methyl ester protection of the α-carboxyl group allows for controlled peptide bond formation at the desired position.

Research Applications

As a D-amino acid derivative, this compound has potential applications in:

  • Synthesis of D-amino acid containing peptides with enhanced stability against proteolytic degradation

  • Development of peptide-based pharmaceuticals with improved pharmacokinetic properties

  • Structure-activity relationship studies comparing L- and D-amino acid derivatives

  • Biochemical research investigating the role of D-amino acids in biological systems

Comparative Studies with L-Enantiomer

The availability of both D- and L-enantiomers of glutamine methyl ester hydrochloride facilitates comparative studies investigating the impact of stereochemistry on biological activity and chemical reactivity . These studies can provide insights into receptor specificity and structure-function relationships of glutamine-containing compounds.

ParameterSpecification
CAS Number74817-54-2
FormulaC6H13ClN2O3
Molecular Weight196.63 g/mol
Purity>95%
FormWhite to pale yellow crystalline powder
Storage2-8°C
Shipping ConditionRoom temperature stable

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